

Friedel-Crafts acylation for synthesis of 3-(4-Nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

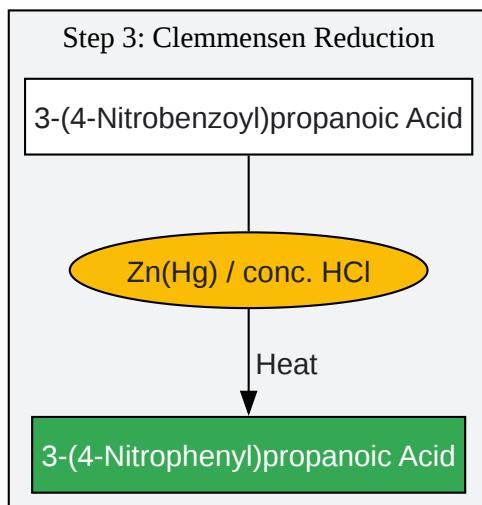
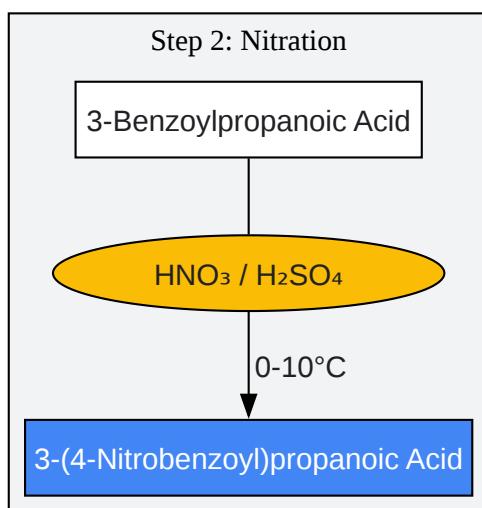
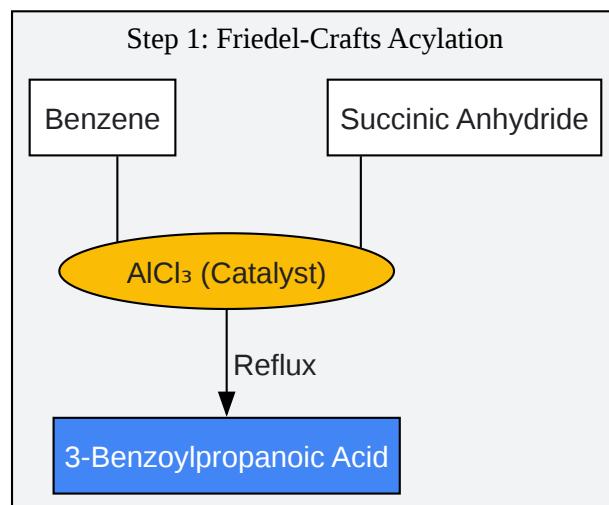
Compound Name: 3-(4-Nitrophenyl)propanoic acid

Cat. No.: B106897

[Get Quote](#)

Application Note: Synthesis of 3-(4-Nitrophenyl)propanoic Acid

Introduction




3-(4-Nitrophenyl)propanoic acid is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.^[1] Structurally, it is a derivative of 3-phenylpropionic acid with a nitro group substituted at the para position of the phenyl ring.^[1] This application note outlines a robust multi-step synthesis protocol for **3-(4-nitrophenyl)propanoic acid**.

The synthetic strategy begins with the Friedel-Crafts acylation of benzene with succinic anhydride to produce 3-benzoylpropanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring using a Lewis acid catalyst, typically aluminum chloride (AlCl_3).^{[2][3]} The resulting keto-acid, 3-benzoylpropanoic acid, is then subjected to nitration to introduce the nitro group at the para-position of the phenyl ring, yielding 3-(4-nitrobenzoyl)propanoic acid. The final step involves the reduction of the keto group to a methylene group, converting 3-(4-nitrobenzoyl)propanoic acid into the target molecule, **3-(4-nitrophenyl)propanoic acid**, via a Clemmensen reduction.^{[4][5]}

Direct Friedel-Crafts acylation on nitrobenzene is generally not a viable synthetic route because the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution.^[2] The described multi-step pathway provides a reliable and efficient alternative.

Overall Synthetic Scheme

A logical workflow for the synthesis of **3-(4-Nitrophenyl)propanoic acid** is presented below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(4-Nitrophenyl)propanoic acid**.

Experimental Protocols

Step 1: Synthesis of 3-Benzoylpropanoic Acid

This procedure details the Friedel-Crafts acylation of benzene with succinic anhydride.[\[6\]](#)

Materials:

- Succinic anhydride (0.68 mole)
- Dry, thiophene-free benzene (4.5 moles)
- Anhydrous aluminum chloride (1.5 moles)
- Water
- Concentrated hydrochloric acid

Procedure:

- In a 2-L three-necked flask equipped with a stirrer and reflux condenser, combine succinic anhydride and dry benzene.
- Begin stirring and add powdered anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.
- Heat the mixture in an oil bath and maintain a gentle reflux for 30 minutes with continuous stirring.
- After the reflux period, cool the flask in a cold water bath.
- Slowly and cautiously add 300 mL of water through a dropping funnel.
- Remove the excess benzene via steam distillation.

- Pour the hot remaining solution into a 2-L beaker and allow it to cool.
- Decant the supernatant and acidify it with concentrated hydrochloric acid (approx. 20 mL).
- A precipitate of 3-benzoylpropanoic acid will form. Filter the precipitate and wash it with hot water.
- Dry the final product. The expected yield is 77-82%.[\[6\]](#)

Step 2: Synthesis of 3-(4-Nitrobenzoyl)propanoic Acid

This protocol describes the nitration of the intermediate, 3-benzoylpropanoic acid.

Materials:

- 3-Benzoylpropanoic acid
- Concentrated sulfuric acid (96%)
- Nitric acid (e.g., 70%)
- Deionized water
- Ice

Procedure:

- In a reaction vessel, cool concentrated sulfuric acid to 0-5°C.
- Slowly add 3-benzoylpropanoic acid portion-wise, ensuring the temperature does not exceed 10°C.
- Prepare the nitrating mixture by carefully adding nitric acid to cooled sulfuric acid.
- Add the nitrating mixture dropwise to the solution of 3-benzoylpropanoic acid, maintaining the reaction temperature between 0 and 10°C.[\[7\]](#)
- After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature.

- Pour the reaction mixture slowly onto crushed ice with stirring.
- The solid precipitate, 3-(4-nitrobenzoyl)propanoic acid, is collected by filtration.
- Wash the solid with cold deionized water until the washings are neutral.
- Dry the product. A high molar yield (e.g., >95%) is expected.[7]

Step 3: Synthesis of 3-(4-Nitrophenyl)propanoic Acid (Clemmensen Reduction)

This protocol details the reduction of the keto group in 3-(4-nitrobenzoyl)propanoic acid.[4][5]

Materials:

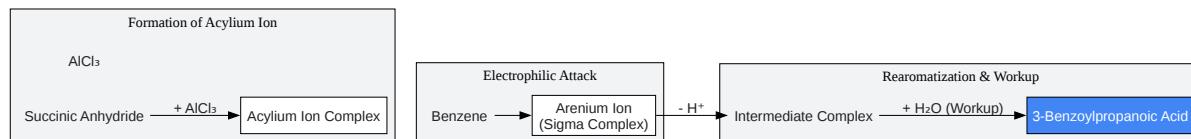
- 3-(4-Nitrobenzoyl)propanoic acid
- Zinc amalgam (Zn(Hg))
- Concentrated hydrochloric acid
- Toluene (optional, as a co-solvent)

Procedure:

- Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 5-10 minutes, then decanting the liquid and washing the solid with water.
- In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and 3-(4-nitrobenzoyl)propanoic acid. Toluene can be added to improve solubility.
- Heat the mixture to a vigorous reflux. The reaction is typically heated for several hours until the starting material is consumed (monitored by TLC).
- During the reflux, small portions of concentrated HCl may need to be added to maintain the acidity.

- After completion, cool the reaction mixture to room temperature.
- Separate the organic layer if a co-solvent was used. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic extracts with water and then with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude solid from a suitable solvent system (e.g., water or ethanol/water) to obtain pure **3-(4-nitrophenyl)propanoic acid**.

Data Presentation


The physical and chemical properties of the key compounds in this synthesis are summarized below for reference.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
3-Benzoylpropanoic Acid	C ₁₀ H ₁₀ O ₃	178.18	114-117	White to cream crystalline powder
3-(4-Nitrobenzoyl)propanoic Acid	C ₁₀ H ₉ NO ₅	223.18	~186 (Decomposes)	Pale yellow solid
3-(4-Nitrophenyl)propanoic Acid	C ₉ H ₉ NO ₄	195.17	167-170	-

Data sourced from PubChem and other chemical suppliers.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Reaction Mechanism

The mechanism for the initial Friedel-Crafts acylation step is depicted below.

[Click to download full resolution via product page](#)

Caption: Mechanism of Friedel-Crafts acylation.

The reaction begins with the Lewis acid (AlCl₃) coordinating to the succinic anhydride, which facilitates its opening to form a highly electrophilic acylium ion.^[11] This ion is then attacked by the π -electrons of the benzene ring in an electrophilic aromatic substitution reaction, forming a resonance-stabilized intermediate (sigma complex).^[11] Finally, a proton is lost to restore the aromaticity of the ring, and subsequent aqueous workup liberates the 3-benzoylpropanoic acid product.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 [chemicalbook.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. benchchem.com [benchchem.com]

- 7. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-BENZOYLPROPIONIC ACID | 2051-95-8 [chemicalbook.com]
- 11. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- To cite this document: BenchChem. [Friedel-Crafts acylation for synthesis of 3-(4-Nitrophenyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106897#friedel-crafts-acylation-for-synthesis-of-3-4-nitrophenyl-propanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com